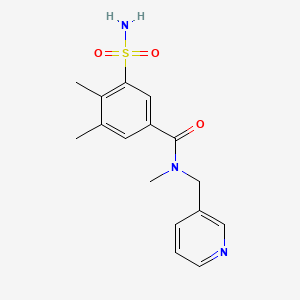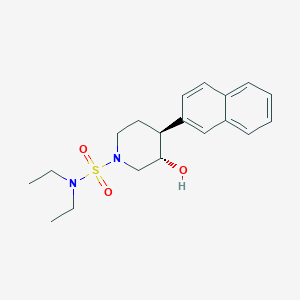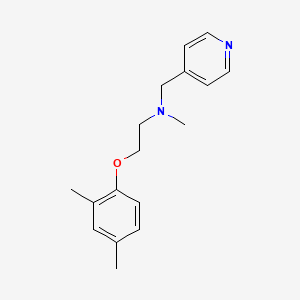
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide
描述
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide, also known as TAS-116, is a novel, small-molecule inhibitor of the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and degradation of a wide range of client proteins involved in various signaling pathways. TAS-116 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
作用机制
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide exerts its anti-tumor activity by binding to the ATP-binding site of HSP90, thereby inhibiting its function as a molecular chaperone. This leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. These include the downregulation of various signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to induce the expression of heat shock proteins, which can enhance the anti-tumor immune response.
实验室实验的优点和局限性
One of the main advantages of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide for lab experiments is its specificity for HSP90, which allows for the selective targeting of cancer cells. In addition, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have low toxicity in preclinical models, suggesting that it may have a favorable safety profile. However, one potential limitation of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.
未来方向
There are several potential future directions for the development of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide as a therapeutic agent. One area of focus is the identification of biomarkers that can predict response to 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide treatment in cancer patients. Another area of interest is the development of combination therapies that can enhance the efficacy of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide. Finally, there is ongoing research into the optimization of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide dosing and delivery methods to improve its pharmacokinetic properties.
科学研究应用
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
N,3,4-trimethyl-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-7-14(8-15(12(11)2)23(17,21)22)16(20)19(3)10-13-5-4-6-18-9-13/h4-9H,10H2,1-3H3,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLUJEUQGCSHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N(C)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3813658.png)
![{1-methyl-1-[1-({1-[(5-methyl-2-thienyl)sulfonyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethyl}amine trifluoroacetate](/img/structure/B3813667.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3813672.png)
![4-[4-(2-fluoro-3-methoxybenzyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B3813685.png)
![3-(2-fluorophenyl)-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3813693.png)
![5-fluoro-2-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B3813700.png)

![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)

![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)

![6-ethyl-2-morpholin-4-yl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B3813768.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)